3-(Oxetan-2-yl)propanal
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Overview
Description
3-(Oxetan-2-yl)propanal: is an organic compound featuring an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom. The presence of the oxetane ring imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
Oxetane-containing compounds have been employed to improve drugs’ physiochemical properties . Oxetane is an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity .
Mode of Action
Oxetane-containing drugs, such as taxol, docetaxel, and cabazitaxel, disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) . Computational studies showed the oxetane moiety providing rigidification of the overall structure and acting as a hydrogen bond acceptor for a threonine-OH group in the binding pocket .
Biochemical Pathways
Oxetane-containing compounds have been used in medicinal chemistry, with over a dozen oxetane-containing drugs having progressed to different phases of clinical trials .
Pharmacokinetics
Oxetane is known to be more metabolically stable and lipophilicity neutral . Oxetane-containing compounds have been shown to improve oral bioavailability while still maintaining activity .
Result of Action
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .
Action Environment
The utility of oxetane in medicinal chemistry has been recognized over the last two decades .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an aldehyde with an alkene to form the oxetane ring . Another approach is the cyclization of diols under acidic conditions to form the oxetane ring .
Industrial Production Methods: Industrial production of oxetane derivatives often involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures. This method yields oxetane along with by-products such as water, potassium chloride, and potassium acetate .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxetan-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to open the oxetane ring.
Major Products Formed:
Oxidation: Formation of 3-(Oxetan-2-yl)propanoic acid.
Reduction: Formation of 3-(Oxetan-2-yl)propanol.
Substitution: Formation of various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(Oxetan-2-yl)propanal is used as an intermediate in the synthesis of complex organic molecules. Its unique ring structure makes it a valuable building block for the development of new chemical entities .
Biology and Medicine: Oxetane derivatives, including this compound, are explored for their potential biological activities. They are investigated for their role in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, oxetane derivatives are used in the production of polymers and materials with unique mechanical and thermal properties. They are also used as cross-linking agents in coatings and adhesives .
Comparison with Similar Compounds
Oxetane: The parent compound with a simple four-membered ring structure.
3,3-Bis(chloromethyl)oxetane: A derivative with two chloromethyl groups.
3,3-Bis(azidomethyl)oxetane: A derivative with two azidomethyl groups.
Uniqueness: 3-(Oxetan-2-yl)propanal is unique due to the presence of both the oxetane ring and the aldehyde group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(oxetan-2-yl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-1-2-6-3-5-8-6/h4,6H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPVAYCBDQORRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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